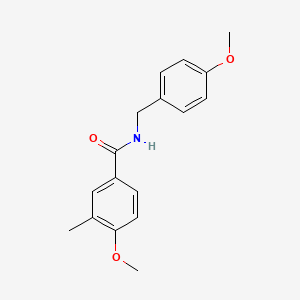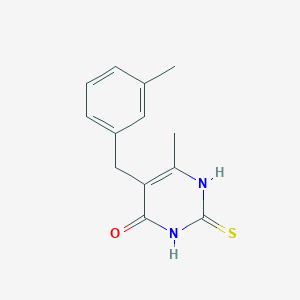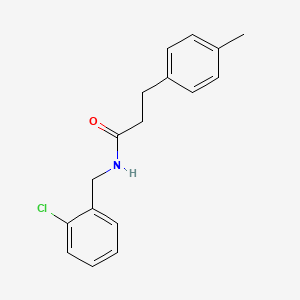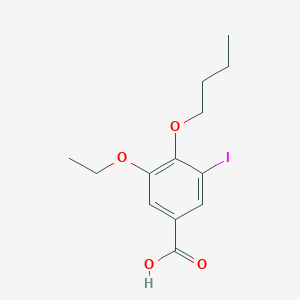![molecular formula C19H14F2N2O3 B4630987 N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)
N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide
説明
This compound is part of a class of molecules that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. Compounds with similar structures have been synthesized and studied for their unique chemical and physical properties, which can include interactions with biological systems, catalytic activities, or as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex molecules like "N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide" typically involves multi-step organic reactions, starting from simpler aromatic compounds. Methods can involve reductive cyclization, nucleophilic substitution, or cycloaddition reactions. For example, a similar compound was synthesized using a 'one-pot' reductive cyclization process involving sodium dithionite as a reductive cyclizing agent in DMSO as a solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For example, novel pyrazole derivatives were characterized by NMR, mass spectra, FT-IR, and X-ray diffraction studies to confirm their structure (Kumara et al., 2018).
科学的研究の応用
Isoxazole Derivatives as Immunomodulatory Agents
Isoxazole derivatives, such as leflunomide and its metabolites, have been investigated for their immunosuppressive properties. These compounds show promising effects as disease-modifying antirheumatic drugs by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis, thereby affecting immune cell function (Knecht & Löffler, 1998).
Antitumor Activity
Research on isoxazole and pyrazole derivatives has shown significant antitumor potential. These compounds exhibit cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Hassan, Hafez, & Osman, 2014). Another study highlighted the synthesis of imidazotetrazines with broad-spectrum antitumor activity, showcasing the versatility of nitrogen-containing heterocycles in cancer therapy (Stevens et al., 1984).
Material Science Applications
The synthesis of polyfluorobenzopyranopyrazoles and isoxazoles for the development of fluorocoumarins has been explored. These compounds are of interest in material science due to their unique structural and electronic properties, which could be relevant for developing new materials with specific fluorescence or reactivity characteristics (Saloutin et al., 1999).
Chemical Synthesis and Medicinal Chemistry
Isoxazole-4-carboxylic acid derivatives have been synthesized through controlled isomerization processes, demonstrating the synthetic versatility of isoxazole compounds for generating pharmacologically active agents (Serebryannikova et al., 2019). Additionally, the creation of derivatives designed for systemic exposure improvement in medical applications, such as the analogue of rhein for osteoarthritis treatment, underscores the therapeutic relevance of structural modifications in drug development (Owton et al., 1995).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-25-12-4-6-13-10(8-12)2-5-14-17(23-26-18(13)14)19(24)22-16-7-3-11(20)9-15(16)21/h3-4,6-9H,2,5H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCOBEFTHLLAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)


![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)

![ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)

![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)

![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)
![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)